1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE involves several steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl alcohol. This intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-DIMETHYLPHENOXY)METHYL]-3-ETHYL-1,3-OXAZOLIDIN-2-ONE
- 1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-N-(O-TOLYL)-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOTHIOAMIDE
Uniqueness
1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C28H32N2O4 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C28H32N2O4/c1-18-7-6-8-22(12-18)29-28(31)30-10-9-21-15-26(32-4)27(33-5)16-24(21)25(30)17-34-23-13-19(2)11-20(3)14-23/h6-8,11-16,25H,9-10,17H2,1-5H3,(H,29,31) |
InChI Key |
GQHGOFQFPRQMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC(=CC(=C4)C)C)OC)OC |
Origin of Product |
United States |
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